molecular formula C17H19BrN2O B1390352 2-(4-Benzylpiperazin-1-yl)-5-bromophenol CAS No. 1171917-79-5

2-(4-Benzylpiperazin-1-yl)-5-bromophenol

Cat. No.: B1390352
CAS No.: 1171917-79-5
M. Wt: 347.2 g/mol
InChI Key: ROAPLHGJUGJWLG-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-bromophenol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further substituted with a bromophenol moiety. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol typically involves the reaction of 4-benzylpiperazine with 5-bromophenol. One common method is the reductive amination of 4-benzylpiperazine with 5-bromophenol using sodium cyanoborohydride in methanol . The reaction conditions generally require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-bromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenol moiety to a phenol or other reduced forms.

    Substitution: The bromine atom in the bromophenol moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-bromophenol is unique due to the presence of both a benzylpiperazine and a bromophenol moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-15-6-7-16(17(21)12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAPLHGJUGJWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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